CHK1 Kinase Inhibition Potency vs. Clinical Benchmark Prexasertib
In a DELFIA assay measuring CHK kinase function via CDC25C peptide phosphorylation, 4-(1H-Purin-6-yl)morpholine exhibited an IC₅₀ of 42,000 nM [1]. For context, the clinical CHK1 inhibitor Prexasertib (LY2606368) demonstrates an IC₅₀ of <1 nM under comparable biochemical conditions . This ~42,000-fold difference highlights that 4-(1H-Purin-6-yl)morpholine is not a potent CHK1 inhibitor but serves as a low-affinity, non-optimized starting scaffold for structure-activity relationship (SAR) campaigns.
| Evidence Dimension | CHK1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 42,000 nM (4.20E+4 nM) |
| Comparator Or Baseline | Prexasertib (LY2606368): <1 nM |
| Quantified Difference | ~42,000-fold lower potency |
| Conditions | DELFIA assay; phosphorylation of CDC25C peptide; pH 7.5; 2°C |
Why This Matters
This quantitative disparity precisely defines the compound's role: it is a foundational, unoptimized core for medicinal chemistry, not a clinical candidate, which is critical for procurement decisions in early-stage kinase inhibitor discovery.
- [1] BindingDB. BDBM33210: 4-(7H-purin-6-yl)morpholine. Affinity Data: IC50=4.20E+4 nM for CHK1. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=33210 View Source
